3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antitumor Activity
3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile: has shown promise as an antitumor agent. Researchers have synthesized and evaluated benzofuran derivatives containing this compound. Specifically, they investigated its effects on non-small cell lung carcinoma cell lines (A549 and NCI-H23). The benzofuran-based derivatives efficiently inhibited cell growth, with IC50 values ranging from 1.48 to 47.02 µM for A549 and 0.49 to 68.9 µM for NCI-H23 . Further studies explored the underlying mechanism of tumor suppression, including effects on cell cycle progression and apoptosis .
VEGFR-2 Inhibition
In addition to its antitumor activity, 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile demonstrated good inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). The most active benzofurans (4b, 15a, and 16a) exhibited IC50 values of 77.97, 132.5, and 45.4 nM, respectively . This suggests potential applications in angiogenesis inhibition and anti-angiogenic therapy.
Other Potential Applications
While the above two areas are well-studied, there may be additional applications for this compound. However, further research is needed to explore its effects in other contexts, such as neuroprotection, anti-inflammatory activity, or metabolic pathways.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUCVMVDDVQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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